1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride
Overview
Description
1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a pyrazol ring, a common motif in pharmaceuticals and agrochemicals, and a dimethylaminoethyl group, which contributes to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazol-4-amine and 2-chloroethyl dimethylamine.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-80°C).
Purification: The product is purified through recrystallization from an appropriate solvent, often ethanol or methanol.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with dna and topoisomerase ii . Topoisomerase II is an enzyme that alters the topologic states of DNA during transcription, playing a crucial role in DNA replication and cell division .
Mode of Action
It can be inferred from similar compounds that it may intercalate into dna, disrupting the normal function of topoisomerase ii . This disruption can lead to DNA damage and ultimately cell death .
Biochemical Pathways
Given its potential interaction with dna and topoisomerase ii, it can be inferred that it may affect pathways related to dna replication and cell division .
Result of Action
Based on its potential mode of action, it can be inferred that it may cause dna damage, disrupt cell division, and ultimately lead to cell death .
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the pyrazol ring can be substituted with various nucleophiles.
Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used under controlled conditions to achieve the desired reactions.
Major Products Formed: The major products include oxidized or reduced derivatives of the compound, as well as substituted pyrazol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a tool in biological studies, often used to probe enzyme mechanisms or as a ligand in receptor binding assays.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include 1H-pyrazol-4-amine derivatives and various dimethylaminoethyl compounds.
Uniqueness: The presence of the dimethylaminoethyl group distinguishes this compound, providing unique chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable asset in various fields of research and industry. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in scientific advancement.
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Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrazol-4-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-10(2)3-4-11-6-7(8)5-9-11;;/h5-6H,3-4,8H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWJIAYCYJREFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909328-09-1 | |
Record name | 1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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